![molecular formula C20H24N2O6 B6604153 tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2230828-25-6](/img/structure/B6604153.png)
tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a piperidine ring, and an isoindole ring with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a piperidine ring attached to an isoindole ring via an ethyl linker. The isoindole ring contains two carbonyl groups, and the piperidine ring is substituted with a tert-butyl ester .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H25N3O4 and an average mass of 359.419 Da . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Efficient Asymmetric Synthesis
An efficient and practical asymmetric synthesis method has been developed for the compound as a useful intermediate in the synthesis of nociceptin antagonists. This method involves diastereoselective reduction and efficient isomerization steps, applicable for large-scale operations, yielding enantiomerically pure compounds (H. Jona et al., 2009).
Role in Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis process, involving tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material, confirms the compound's significance in medicinal chemistry (D. Kong et al., 2016).
Molecular Structure Analysis
The molecular and crystal structure of related tert-butyl derivatives has been reported, providing insights into the bond lengths, angles, and overall molecular configuration, which is crucial for understanding the compound's behavior and reactivity in various chemical environments (C. Mamat et al., 2012).
Building Blocks for Synthesis
The compound and its derivatives have been identified as valuable building blocks for the synthesis of various enantiopure derivatives and intermediates. These are essential for further development into pharmacologically active agents, highlighting the compound's versatility in drug development processes (J. Marin et al., 2004).
X-ray Diffraction Studies and Biological Evaluation
X-ray diffraction studies and biological evaluation of derivatives have provided detailed information on the molecular structure, which is vital for understanding the biological activity and potential therapeutic applications of these compounds (B. Kulkarni et al., 2016).
properties
IUPAC Name |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-20(2,3)27-19(26)21-10-8-13(9-11-21)12-16(23)28-22-17(24)14-6-4-5-7-15(14)18(22)25/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXMUGBFPRDANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.